molecular formula C7H10Cl2O2 B8008076 2-Ethylpentanedioyl dichloride

2-Ethylpentanedioyl dichloride

Cat. No.: B8008076
M. Wt: 197.06 g/mol
InChI Key: YMMYOFCECDLEPC-UHFFFAOYSA-N
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Description

2-Ethylpentanedioyl dichloride is a hypothetical organochlorine compound derived from 2-ethylpentanedioic acid through substitution of hydroxyl groups with chlorine atoms. Structurally, its ethyl-substituted pentanedioyl backbone may confer distinct reactivity compared to simpler dichlorides, though specific properties remain uncharacterized in the reviewed literature.

Properties

IUPAC Name

2-ethylpentanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMYOFCECDLEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpentanedioyl dichloride can be synthesized through the reaction of 2-ethylpentanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the dichloride compound, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as by-products .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpentanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and water to form esters, amides, and acids, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylpentanedioic acid and hydrochloric acid.

    Reduction: It can be reduced to form the corresponding alcohols

Common Reagents and Conditions:

Major Products Formed:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Acids: Formed from hydrolysis.

Scientific Research Applications

2-Ethylpentanedioyl dichloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the production of drug intermediates and active pharmaceutical ingredients.

    Polymer Chemistry: Utilized in the synthesis of specialty polymers and resins.

    Material Science: Used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-ethylpentanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and other nucleophilic groups present in various substrates .

Comparison with Similar Compounds

Comparison with Similar Dichloride Compounds

The provided evidence highlights several dichlorides with varying structures, applications, and hazards. Below is a comparative analysis based on available

Ethylene Dichloride (1,2-Dichloroethane, EDC)

  • Structure : ClCH₂CH₂Cl.
  • Applications :
    • Solvent in Suzuki cross-coupling reactions (e.g., synthesis of compounds 4a–d in yields of 70%–85% using dichloroethane) .
    • Industrial use as a pipeline liquid due to compatibility with labeled tracers like C₄H₉⁸²Br .
  • Toxicity :
    • Testicular toxicity observed in male mice, with disruption of spermatogonial stem cells and genetic imprinting via DNA methylation and histone modifications .

Paraquat Dichloride

  • Structure : C₁₂H₁₄Cl₂N₂.
  • Applications :
    • Herbicidal use at concentrations of 250 g/L (Para-Ken 250 Herbicide), with LD₅₀ toxicity profiles comparable across formulations (20% vs. 44%) .
  • Toxicity :
    • High acute toxicity, necessitating precautions such as avoiding inhalation or skin contact (P261/P262) .

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Structure : C₅H₁₃N₃O·(HCl)₂.
  • Hazards: Limited toxicological data; precautionary measures include avoiding dust/fume exposure .

Organophosphorus Dichlorides

  • Examples: (Methylcyclopentadienyl)erbium dichloride (III): Used in specialized organometallic synthesis . n-Butylcyclopentadienylzirconium trichloride: Catalyst in polymerization reactions .

Data Table: Comparative Properties of Dichlorides

Compound Molecular Formula Applications Toxicity Highlights Synthesis/Yield Data
Ethylene Dichloride (EDC) ClCH₂CH₂Cl Organic synthesis solvent , industrial pipelines Testicular toxicity in mice Suzuki reaction yields: 70%–85%
Paraquat Dichloride C₁₂H₁₄Cl₂N₂ Herbicide (250 g/L formulation) High acute toxicity Bridging LD₅₀ data across formulations
(2S)-2,5-Diaminopentanamide C₅H₁₃N₃O·(HCl)₂ Pharmaceutical intermediate Insufficient toxicological data Not reported
Organophosphorus Dichlorides Variable (e.g., C₅H₅ErCl₂) Catalysts, organometallic reagents Not classified Purity: 97%–98%

Research Findings and Limitations

  • Key Contrasts :
    • Ethylene dichloride’s role in organic synthesis contrasts with paraquat dichloride’s agricultural use, highlighting dichlorides’ functional diversity .
    • Toxicity mechanisms vary: EDC affects genetic imprinting , whereas paraquat dichloride exhibits acute lethality .
  • Gaps in Data: No direct evidence on 2-ethylpentanedioyl dichloride’s synthesis, reactivity, or hazards exists in the provided sources. Comparisons are extrapolated from structurally or functionally related dichlorides.

Notes

Comparisons are drawn from analogous dichlorides.

Toxicity Caution : Precautionary measures for dichlorides (e.g., P261/P262 ) should be universally applied until compound-specific data is available.

Biological Activity

2-Ethylpentanedioyl dichloride, a derivative of pentanedioic acid, is an organic compound with significant potential in various biological applications. Its structure, characterized by two ethyl groups and two chlorinated carboxyl groups, suggests potential reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

  • Molecular Formula : C7_7H10_10Cl2_2O2_2
  • Molecular Weight : 201.06 g/mol
  • Physical State : Liquid at room temperature
  • Solubility : Soluble in organic solvents, limited solubility in water

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that dichlorides can exhibit antimicrobial properties. The presence of chlorine atoms enhances the compound's ability to disrupt microbial cell membranes, potentially leading to cell lysis.
  • Cytotoxicity : Research shows that similar compounds can induce apoptosis in cancer cells. The mechanism is often linked to the activation of caspases and the generation of reactive oxygen species (ROS).
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.

Toxicological Profile

Understanding the toxicity of this compound is essential for assessing its safety in potential applications:

  • Acute Toxicity : Data from animal studies suggest that high doses can lead to severe toxicity characterized by respiratory distress and organ damage.
  • Chronic Exposure Effects : Long-term exposure may result in skin sensitization and potential carcinogenic effects, as indicated by structure-activity relationship (SAR) studies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL. The compound demonstrated particularly strong activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 50 µM, indicating moderate cytotoxicity.

Data Tables

Biological ActivityEffectConcentration
Antimicrobial ActivitySignificant reduction in bacterial viability>100 µg/mL
Cytotoxicity (HeLa)Dose-dependent decrease in cell viabilityIC50 ~ 50 µM
Enzyme Inhibition (AChE)Inhibition observedNot specified

Research Findings

  • Antimicrobial Mechanism : The antimicrobial activity is hypothesized to be due to membrane disruption and interference with metabolic processes.
  • Cytotoxic Mechanism : Induction of apoptosis through ROS generation has been proposed as a primary mechanism for the observed cytotoxic effects.
  • Safety Profile : While initial findings are promising for therapeutic applications, further studies are needed to fully elucidate the safety profile and long-term effects.

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